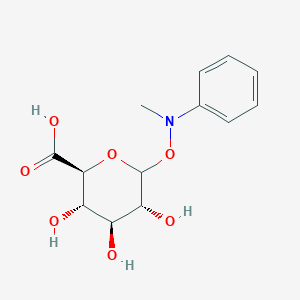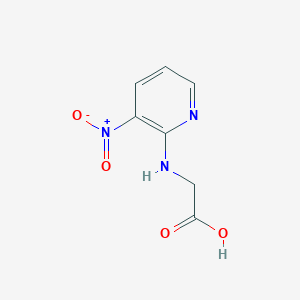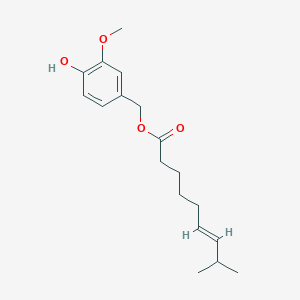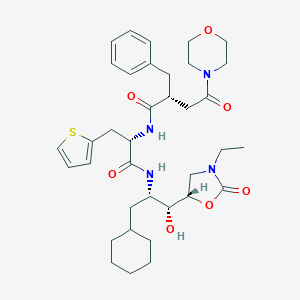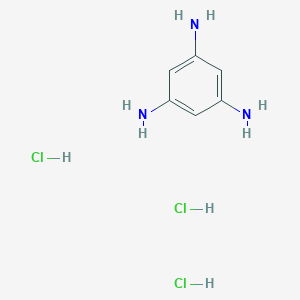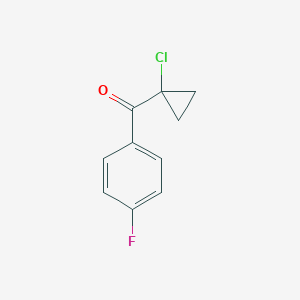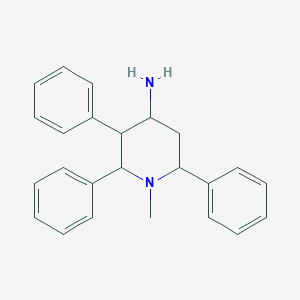
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPTP and is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
作用機序
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and physiological effects:
MPTP-induced neurotoxicity selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor impairment. MPTP also causes oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
実験室実験の利点と制限
MPTP is a valuable tool for studying Parkinson's disease due to its ability to selectively destroy dopaminergic neurons. However, it is important to note that MPTP-induced neurotoxicity is not identical to the pathology of Parkinson's disease in humans. Additionally, MPTP is highly toxic and should be handled with care.
将来の方向性
There are several future directions for MPTP research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human pathology. Another area of research is investigating the potential neuroprotective effects of various compounds on MPTP-induced neurotoxicity. Finally, there is a need for further research into the underlying mechanisms of MPTP-induced neurotoxicity and potential treatments for Parkinson's disease.
合成法
MPTP is synthesized by the reaction of piperidine with 1-bromo-3,5-diphenylbenzene, followed by reduction with lithium aluminum hydride. The resulting compound is then treated with methyl iodide to yield 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride.
科学的研究の応用
MPTP has been extensively used in scientific research to study Parkinson's disease. It is used to create animal models of the disease, which can be used to study the underlying mechanisms and potential treatments. MPTP is also used to study the effects of dopamine depletion on the brain and behavior.
特性
CAS番号 |
124069-21-2 |
|---|---|
分子式 |
C24H26N2 |
分子量 |
342.5 g/mol |
IUPAC名 |
1-methyl-2,3,6-triphenylpiperidin-4-amine |
InChI |
InChI=1S/C24H26N2/c1-26-22(18-11-5-2-6-12-18)17-21(25)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,21-24H,17,25H2,1H3 |
InChIキー |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
正規SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
同義語 |
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



